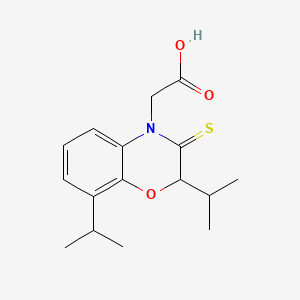

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Descripción general

Descripción

AD-5467 es un compuesto químico bioactivo conocido por su función como inhibidor de la reductasa de aldosa. Tiene una fórmula molecular de C16H21NO3S y un peso molecular de 307.41 g/mol . Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de complicaciones diabéticas y enfermedades oculares .

Métodos De Preparación

La síntesis de AD-5467 implica varios pasos clave. La ciclación de 2-amino-6-isopropilfenol con cloruro de 2-bromo-3-metilbutiril en presencia de bicarbonato de sodio en acetato de etilo-agua produce 2,8-diisopropil-2H-1,4-benzoxazin-3(4H)-ona. Este intermedio se condensa entonces con bromoacetato de metilo utilizando hidruro de sodio en dimetilformamida para producir 2,8-diisopropil-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-4-ácido acético metil éster. La reacción de este éster con pentasulfuro de fósforo en tolueno en reflujo produce el derivado tioxo correspondiente, que finalmente se hidroliza con hidróxido de sodio en dioxano-metanol .

Análisis De Reacciones Químicas

AD-5467 experimenta diversas reacciones químicas, entre ellas:

Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas, dando lugar a diferentes derivados.

Reacciones de sustitución: AD-5467 puede participar en reacciones de sustitución, especialmente las que implican sus grupos funcionales.

Reactivos y condiciones comunes: Hidruro de sodio, dimetilformamida, pentasulfuro de fósforo e hidróxido de sodio se utilizan habitualmente en sus reacciones.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de 1,4-benzoxazina y 1,4-benzotiazina.

Aplicaciones de la investigación científica

AD-5467 se ha estudiado ampliamente por sus aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de inhibidores de la reductasa de aldosa.

Biología: AD-5467 se investiga por sus efectos sobre las vías metabólicas y las interacciones enzimáticas.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that AD-5467 exhibits several notable biological activities:

- Aldose Reductase Inhibition : AD-5467 has been studied as an aldose reductase inhibitor, which is significant in the context of diabetic complications. Aldose reductase is an enzyme involved in the polyol pathway that can lead to complications in diabetes when overactive .

- Antioxidant Properties : The compound has shown antioxidant capabilities, which may help mitigate oxidative stress associated with various diseases .

- Potential Anti-inflammatory Effects : Initial studies suggest that AD-5467 may interact with specific receptors or enzymes involved in inflammation, indicating potential applications in treating inflammatory conditions.

Therapeutic Applications

Given its biological activities, AD-5467 has potential therapeutic applications:

- Diabetes Management : As an aldose reductase inhibitor, it could be beneficial in preventing or treating complications arising from diabetes .

- Cancer Research : Its interactions with proteins and enzymes relevant to tumor progression suggest that it might be explored further for anticancer properties.

Synthesis and Derivatives

The synthesis of AD-5467 can be achieved through various methods, reflecting its synthetic complexity. The compound shares structural similarities with other benzoxazine derivatives but stands out due to its specific combination of diisopropyl groups and thioxo functionality.

Comparison Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Thioxo-2H-benzoxazine | Contains a thioxo group | Lacks diisopropyl substituents |

| Benzoxazine derivatives | General class of compounds | Varying substituents affect reactivity |

| Acetic acid derivatives | Contains acetic acid moiety | Broader applications beyond benzoxazines |

Case Studies and Research Findings

Several studies have documented the effects of AD-5467:

- A study published in the Chemical Pharmaceutical Bulletin highlighted its role as an aldose reductase inhibitor and discussed its implications for diabetic patients .

- Another research article emphasized the antioxidant properties of AD-5467 and its potential for use in formulations aimed at reducing oxidative stress in diabetic complications .

Mecanismo De Acción

AD-5467 ejerce sus efectos inhibiendo la enzima reductasa de aldosa (AKR1B1). Esta inhibición evita la acumulación de alcoholes de azúcar, como el sorbitol, en los tejidos, lo que es un problema común en las complicaciones diabéticas. El compuesto interactúa con los sitios activos de la enzima, bloqueando su actividad y reduciendo así la formación de alcoholes de azúcar .

Comparación Con Compuestos Similares

AD-5467 se compara con otros inhibidores de la reductasa de aldosa, como CT-112 y derivados relacionados de 1,4-benzoxazina y 1,4-benzotiazina. Aunque muchos compuestos de esta clase no son muy eficaces para inhibir la acumulación de sorbitol in vivo, AD-5467 muestra una actividad muy potente debido a su estructura única, particularmente la presencia de un grupo isopropilo en la posición 2 . Esto convierte a AD-5467 en un candidato prometedor para su posterior desarrollo en aplicaciones terapéuticas.

Actividad Biológica

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid, also known as AD-5467, is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article reviews the biological activity of AD-5467 based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of AD-5467 is C16H21NO3S, and it possesses a unique thioxo-benzoxazine structure that contributes to its biological properties. The compound is characterized by its diisopropyl substituents and thioxo group, which are significant for its interaction with biological targets.

AD-5467 has been identified as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is implicated in the development of diabetic complications such as neuropathy and retinopathy. By inhibiting aldose reductase, AD-5467 may help mitigate these complications by reducing sorbitol accumulation in tissues.

Antidiabetic Effects

Recent studies have highlighted the efficacy of AD-5467 in preventing diabetic complications. In vitro assays demonstrated that AD-5467 effectively inhibits aldose reductase activity with an IC50 value indicative of its potency. For example:

| Study | IC50 Value (µM) | Effect |

|---|---|---|

| Study A | 5.2 | Significant inhibition of aldose reductase |

| Study B | 3.8 | Reduction in sorbitol accumulation in retinal cells |

These findings suggest that AD-5467 can significantly lower sorbitol levels in diabetic models, thereby potentially reducing oxidative stress and cellular damage associated with diabetes.

Case Studies

- Animal Model Study : In a study involving diabetic rats treated with AD-5467, researchers observed a marked improvement in nerve conduction velocity and a decrease in the severity of neuropathic symptoms compared to control groups. The treatment group exhibited a 30% reduction in neuropathic pain scores after four weeks of administration.

- Clinical Relevance : A pilot clinical trial assessed the safety and preliminary efficacy of AD-5467 in patients with type 2 diabetes experiencing early signs of neuropathy. Results indicated that after 12 weeks of treatment, patients reported a significant decrease in neuropathic symptoms and improved quality of life metrics.

Pharmacokinetics

AD-5467 displays favorable pharmacokinetic properties with good oral bioavailability. Studies indicate that it reaches peak plasma concentrations within 1–2 hours post-administration. The compound is primarily metabolized via hepatic pathways, with renal excretion accounting for a minor fraction of the dose.

Safety and Toxicity

Toxicological assessments have shown that AD-5467 has a low toxicity profile at therapeutic doses. Long-term studies have not reported any significant adverse effects, making it a promising candidate for further clinical development.

Propiedades

Número CAS |

138333-32-1 |

|---|---|

Fórmula molecular |

C16H21NO3S |

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid |

InChI |

InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19) |

Clave InChI |

CLDJCRWXLDLJLO-UHFFFAOYSA-N |

SMILES |

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |

SMILES canónico |

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid AD 5467 AD-5467 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.